molecular formula C21H24K2N6O13S4 B12758740 Dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate CAS No. 83400-00-4

Dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate

Cat. No.: B12758740
CAS No.: 83400-00-4
M. Wt: 774.9 g/mol
InChI Key: ISFPPQQYJSNQQE-UHFFFAOYSA-L
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Description

Dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as azo, sulphonamide, and sulphonatooxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate typically involves multiple steps. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the azo group through a diazotization reaction. The sulphonamide and sulphonatooxy groups are then added through nucleophilic substitution reactions. The final product is obtained by neutralizing the intermediate with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is carefully monitored to control the temperature, pressure, and pH levels, ensuring the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulphone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Nucleophilic substitution reactions can replace the sulphonamide group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired products are formed.

Major Products

The major products formed from these reactions include sulphone derivatives, amines, and substituted pyrazole compounds. These products retain some of the original compound’s functional groups, allowing for further chemical modifications.

Scientific Research Applications

Dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate involves its interaction with specific molecular targets. The compound’s sulphonamide and azo groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium[5-acetamido-4-hydroxy-3-[[2-hydroxy-5-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonato(5-)]cuprate(3-)
  • 4-Hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]naphthalene-2,7-disulfonic acid, potassium sodium salt

Uniqueness

Dipotassium hydrogen 4-((4,5-dihydro-3-methyl-5-oxo-1-(4-(((2-(sulphonatooxy)ethyl)amino)sulphonyl)phenyl)-1H-pyrazol-4-yl)azo)-N-(2-(sulphonatooxy)ethyl)toluene-2-sulphonamidate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

CAS No.

83400-00-4

Molecular Formula

C21H24K2N6O13S4

Molecular Weight

774.9 g/mol

IUPAC Name

dipotassium;2-[[2-methyl-5-[[3-methyl-5-oxo-1-[4-(2-sulfonatooxyethylsulfamoyl)phenyl]-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylamino]ethyl sulfate

InChI

InChI=1S/C21H26N6O13S4.2K/c1-14-3-4-16(13-19(14)42(31,32)23-10-12-40-44(36,37)38)24-25-20-15(2)26-27(21(20)28)17-5-7-18(8-6-17)41(29,30)22-9-11-39-43(33,34)35;;/h3-8,13,20,22-23H,9-12H2,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

ISFPPQQYJSNQQE-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)NCCOS(=O)(=O)[O-])C)S(=O)(=O)NCCOS(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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